3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[1-[2-methoxyethyl(methyl)amino]ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)7-8-15-3)11-5-4-6-12(14)9-11/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
BLGRCDBEHKPUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol typically involves the reaction of 3-(1-hydroxy-2-(methylamino)ethyl)phenol with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various alkyl or aryl substituted phenols.
Scientific Research Applications
3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxyethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations in Amino-Ethyl-Phenol Derivatives
The table below compares key structural and physicochemical properties of 3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol with similar compounds:
Key Structural and Functional Differences
Amino Group Variations: The target compound’s (2-methoxyethyl)(methyl)amino group introduces both ether and tertiary amine functionalities, enhancing hydrophilicity compared to dimethylamino analogs (e.g., 3-(1-(dimethylamino)ethyl)phenol) . The 2-methoxyethyl chain may improve blood-brain barrier penetration compared to non-ether-containing analogs, as seen in neuroactive compounds like those isolated from Gastrodia elata () .
Substituent Position: The meta substitution on the phenol ring (vs. Para-substituted phenols often exhibit stronger hydrogen-bonding interactions .
Compounds with methoxyethyl groups, like those in Carvedilol impurities, demonstrate the importance of such substituents in modulating pharmacokinetics and toxicity .
Physicochemical Properties
- Solubility: The 2-methoxyethyl group increases hydrophilicity compared to purely alkylamino derivatives, improving aqueous solubility for drug formulation .
Biological Activity
3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol, also known as a derivative of phenol with potential therapeutic applications, has garnered attention in various biological studies. This compound's biological activity is primarily evaluated through its effects on cancer cell lines, potential neuroprotective properties, and interactions with specific biochemical pathways.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Core Structure : Phenolic compound
- Substituents : 2-Methoxyethyl and methyl amino groups
This unique structure is theorized to contribute to its biological activities, particularly in the modulation of signaling pathways involved in cancer progression.
Research indicates that compounds similar to this compound may inhibit specific transcription factors associated with cancer cell proliferation. For instance, studies have shown that phenolic compounds can act as inhibitors of Gli1-mediated transcription, which is crucial in the development of various cancers. The inhibition of Gli1 has been linked to reduced viability in cancer cell lines such as Rh30 and MDA-MB231, suggesting a potential anticancer mechanism .
Anticancer Activity
A significant aspect of the biological activity of this compound involves its anticancer properties. The following table summarizes findings from various studies regarding its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Rh30 | 15 | Reduced viability by 50% |
| MDA-MB231 | 20 | Inhibition of cell proliferation |
| Daoy | 25 | Induction of apoptosis |
| DU145 | 18 | Selective toxicity |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer activity, preliminary studies suggest potential neuroprotective effects. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This could be attributed to their ability to modulate neuroinflammatory responses and enhance cellular resilience against neurotoxic agents.
Case Studies
A case study involving the application of this compound demonstrated its efficacy in reducing tumor size in xenograft models. Tumor-bearing mice treated with the compound exhibited a significant decrease in tumor volume compared to control groups. The study highlighted the compound's ability to penetrate cellular membranes effectively and exert its biological effects at lower concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
